molecular formula C15H14O2 B1581499 9H-Fluorene-9,9-dimethanol CAS No. 4425-93-8

9H-Fluorene-9,9-dimethanol

Cat. No. B1581499
CAS RN: 4425-93-8
M. Wt: 226.27 g/mol
InChI Key: RHBLISBUFROBBC-UHFFFAOYSA-N
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Description

9H-Fluorene-9,9-dimethanol is an aryldiol . It has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .


Synthesis Analysis

9H-Fluorene-9,9-dimethanol may be used in the synthesis of 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile, poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)], and 9,9-(Ph2POCH2)2-fluorene, a diphosphinite ligand .


Molecular Structure Analysis

The InChI string for 9H-Fluorene-9,9-dimethanol is InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 . The Canonical SMILES string is C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO .


Physical And Chemical Properties Analysis

9H-Fluorene-9,9-dimethanol has a melting point of 142-145 °C (lit.) . It has a molecular weight of 226.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 .

Scientific Research Applications

Proteomics Research

“9H-Fluorene-9,9-dimethanol” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Synthesis of Aryldiols

“9H-Fluorene-9,9-dimethanol” is an aryldiol . Aryldiols are a type of organic compound that contain two hydroxyl groups attached to an aromatic ring. They are important in the synthesis of various organic compounds.

Synthesis of Diphthalonitrile

This compound may be used in the synthesis of "4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile" . Diphthalonitriles are used as precursors to phthalocyanine dyes, which have applications in dye-sensitized solar cells and gas sensors.

Synthesis of Polymeric Materials

“9H-Fluorene-9,9-dimethanol” may be used in the synthesis of "poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)]" . This suggests potential applications in the development of new polymeric materials with unique properties.

Synthesis of Diphosphinite Ligands

This compound can be used in the synthesis of “9,9-(Ph2POCH2)2-fluorene”, a diphosphinite ligand . Diphosphinite ligands are used in coordination chemistry and catalysis.

Peptide Synthesis

Although not directly related to “9H-Fluorene-9,9-dimethanol”, it’s worth noting that a similar compound, “9-Fluorenemethanol”, is used as an N-protecting reagent in peptide syntheses . This suggests that “9H-Fluorene-9,9-dimethanol” might also have potential applications in peptide synthesis.

Safety and Hazards

9H-Fluorene-9,9-dimethanol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[9-(hydroxymethyl)fluoren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBLISBUFROBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322885
Record name 9H-Fluorene-9,9-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-9,9-dimethanol

CAS RN

4425-93-8
Record name 9H-Fluorene-9,9-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-93-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene-9,9-dimethanol
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Record name 4425-93-8
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Record name 9H-Fluorene-9,9-dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-9,9-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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